molecular formula C4H6N2O B1586252 Prop-2-ynylurea CAS No. 5221-62-5

Prop-2-ynylurea

Cat. No. B1586252
CAS RN: 5221-62-5
M. Wt: 98.1 g/mol
InChI Key: LJPYJRMMPVFEKR-UHFFFAOYSA-N
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Description

Prop-2-ynylurea, also known as methyl 2-acetamido-3-propynylurea, is a small molecule that has many uses in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, scientific research, and drug discovery. Prop-2-ynylurea is a relatively new compound and has been studied for its potential applications in the lab.

Scientific Research Applications

Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5

Prop-2-ynylurea derivatives have been identified as potent and selective Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a promising target for treating various central nervous system disorders. A study by Graziani et al. (2019) explored amide, carbamate, sulfonamide, and urea derivatives of prop-2-ynylidenecycloalkylamine, focusing on improving solubility and metabolic stability. This research highlighted compound 12, showing excellent selectivity, solubility, and stability, demonstrating effectiveness in anxiety, neuropathic pain, and lower urinary tract models (Graziani et al., 2019).

Chemical Characterization and Inhibitory Properties

Uddin et al. (2022) conducted a study on Australian honey bee propolis, which exhibited potent α-glucosidase inhibitory activity. Their investigation identified six known prenylated flavonoids, including propolins C, D, F, G, H, and solophenol D, which showed significant inhibition of α-glucosidase, α-amylase, and lipase. These findings suggest that propolis containing prop-2-ynylurea derivatives could be developed as a functional food for preventing type 2 diabetes and obesity (Uddin, Brooks, & Tran, 2022).

Annulation Reactions and Synthesis Applications

Geng and Lu (1992) demonstrated the use of prop-2-ynylic carbonates as a1, a2 synthons in palladium-catalyzed annulation reactions with bifunctional nucleophiles. This method facilitated the synthesis of 3-methylenedihydropyran derivatives and methylenecycloalkane derivatives, offering insights into the regiochemistry of these reactions and expanding the potential uses of prop-2-ynylurea in synthetic chemistry (Geng & Lu, 1992).

Photopharmacological Control of Glucose Homeostasis

Mehta et al. (2017) explored the application of photopharmacology in controlling drug activity using light. Their study focused on a photoswitchable sulfonylurea, JB253, to optically control glucose homeostasis in mice. This approach demonstrated the potential of using light-guided treatment for type 2 diabetes and metabolic diseases, highlighting an innovative application of prop-2-ynylurea derivatives (Mehta et al., 2017).

Safety And Hazards

According to the safety data sheet, Prop-2-ynylurea may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPYJRMMPVFEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380405
Record name prop-2-ynylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynylurea

CAS RN

5221-62-5
Record name prop-2-ynylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-2-yn-1-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Sanphanya, SK Wattanapitayakul… - Bioorganic & medicinal …, 2012 - Elsevier
… )-3-prop-2-ynylurea greatly affected on cytotoxic properties of the compounds in this series. Substituents on para-position of 1-(phenyl)-3-prop-2-ynylurea decreased cytotoxic effect …
Number of citations: 16 www.sciencedirect.com
S Kumar, K Subramanian, R Srinivasan… - Journal of molecular …, 1998 - Elsevier
… CCH hydrogen bonds as part of cooperative networks: crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea … In the crystal structure of N-(4-methylphenyl)-N-prop-2-ynylurea, urea dimers are formed …
Number of citations: 7 www.sciencedirect.com
JA McMahon, JA Bis, P Vishweshwar… - Zeitschrift für …, 2005 - degruyter.com
A Cambridge Structural Database study of supramolecular synthons involving primary amides reveals that 84% form amide-amide dimers, whereas 14% form catemers in the absence …
Number of citations: 160 www.degruyter.com
BWT Gruijters - 2007 - repository.ubn.ru.nl
The purification - work up and separation from other compounds - of chemical reactions is a crucial step in the synthesis of organic molecules. Therefore, organic chemists have …
Number of citations: 3 repository.ubn.ru.nl
I Majerz, I Olovsson - RSC advances, 2012 - pubs.rsc.org
Potential energy surfaces for a series of intermolecular CH⋯O hydrogen bonds have been calculated in order to determine the Quantum Mechanical Reaction Coordinates (QMRCs). …
Number of citations: 4 pubs.rsc.org
J Hyun, SY Shin, KM So, YH Lee, Y Lim - Bioorganic & Medicinal Chemistry Letters, 2012
Number of citations: 0
KJ Szabo, H Frisell, L Engman, M Piatek - Journal of Molecular Structure, 1998
Number of citations: 0

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